N-(3-chloro-4-methylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
説明
The compound “N-(3-chloro-4-methylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a thioacetamide linker and substituted aromatic and heteroaromatic groups. Key structural elements include:
- Cyclopenta[d]pyrimidinone scaffold: A bicyclic system with a ketone at position 2, contributing to hydrogen-bonding interactions and conformational rigidity.
- Sulfanyl acetamide bridge: A thioether-linked acetamide group at position 4, enabling covalent or polar interactions with biological targets.
- 3-Chloro-4-methylphenyl group: A halogenated aromatic substituent, influencing electronic properties and steric bulk.
Its synthesis would involve coupling a preformed cyclopenta[d]pyrimidinone intermediate with a thioacetamide-bearing aromatic amine, analogous to methods described for related compounds .
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-7-8-14(10-17(13)22)23-19(26)12-29-20-16-5-2-6-18(16)25(21(27)24-20)11-15-4-3-9-28-15/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQPTRTWPZBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. With a molecular formula of C21H20ClN3O3S and a molecular weight of 429.9 g/mol, this compound incorporates various functional groups that may contribute to its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The presence of the furan moiety in the structure is associated with antimicrobial activity. Compounds containing furan rings have been documented to possess antibacterial and antifungal properties .
- Neuroprotective Effects : The compound may also exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits antibacterial activity | |
| Neuroprotective | Inhibits AChE activity |
Detailed Findings
-
Anticancer Mechanisms :
- A study indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-acetamide showed IC50 values lower than standard chemotherapeutics in inhibiting tumor growth in vitro. Specific mechanisms include the activation of caspase pathways leading to apoptosis .
- Another investigation highlighted the role of the cyclopenta[d]pyrimidine scaffold in enhancing cytotoxicity against various cancer cell lines, suggesting that modifications at the phenyl ring could further improve efficacy .
-
Antimicrobial Activity :
- Research on related furan-containing compounds has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
- In vitro assays have shown that these compounds can inhibit the growth of pathogenic fungi as well, indicating a broad spectrum of antimicrobial activity .
-
Neuroprotective Potential :
- The inhibition of AChE by compounds containing similar scaffolds has been well-documented. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .
- Studies have also suggested that these compounds may reduce oxidative stress in neuronal cells, contributing to their neuroprotective effects .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Core Scaffold Diversity: The cyclopenta[d]pyrimidinone core in the target compound differs from thieno-, chromeno-, or dihydropyrimidinone cores in analogues, impacting rigidity and binding pocket compatibility.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but reduce solubility. Methoxy or furan groups improve π-π interactions but may increase susceptibility to oxidative metabolism.
Analytical and Spectroscopic Profiling
- ¹H-NMR : Aromatic protons in the target compound are expected at δ 6.5–7.5 (furan and chloromethylphenyl), with NH signals near δ 10–12. This aligns with analogues like 13a (δ 10.13 for NH) and 5.6 (δ 10.10 for NHCO) .
- Mass Spectrometry : A molecular ion [M+H]⁺ ~455 is anticipated, similar to compound 5.6 ([M+H]⁺ = 344.21) .
- IR Spectroscopy : Stretching bands for C=O (1660–1680 cm⁻¹) and C≡N (if present, ~2200 cm⁻¹) would confirm functional groups .
Bioactivity and Molecular Interactions
While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Kinase Inhibition: Pyrimidinone derivatives often target ATP-binding pockets in kinases. The furan group may mimic adenine’s hydrogen-bonding interactions.
- Antimicrobial Activity : Chlorophenyl and thioether groups in analogues like correlate with antibacterial effects.
- Metabolic Stability : The 3-chloro-4-methylphenyl group likely enhances stability compared to methoxy-substituted compounds (e.g., ), which are prone to demethylation.
Molecular docking studies (as in ) suggest that substituent bulk and electronic properties critically influence binding affinity. For example, the trifluoromethyl group in may enhance hydrophobic interactions but reduce solubility.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step routes, including cyclization of the pyrimidine core, thioacetamide coupling, and furan-methylation. Challenges include regioselectivity in cyclopenta[d]pyrimidinone formation and sulfur-based coupling efficiency. A typical approach involves:
- Stepwise functionalization : Use Mitsunobu conditions for furan-2-ylmethyl attachment to avoid side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate intermediates .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of sulfanylating agents) and monitor via TLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR : / NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; furan protons at δ 6.3–7.4 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClNOS) .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
Q. How can hydrogen bonding and crystal packing be analyzed to infer stability?
- X-ray crystallography : Resolve intramolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) and intermolecular interactions (e.g., π-π stacking between pyrimidine rings) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C) to assess thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Replication under controlled conditions : Standardize assay protocols (e.g., enzyme inhibition using IC values with positive controls) .
- Structural analogs : Compare activity trends across derivatives (e.g., substituent effects on furan vs. chlorophenyl groups) .
- Advanced docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase domains) .
Q. How can computational methods predict reactivity and electronic properties?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites .
- HOMO-LUMO analysis : Calculate energy gaps (e.g., ~4.5 eV) to predict charge-transfer behavior .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral/intravenous administration; LC-MS/MS plasma analysis) .
- Toxicity screening : Zebrafish embryos (LC) or murine models for acute toxicity (OECD 423 guidelines) .
Methodological Considerations
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variable substituents : Synthesize analogs with modified furan, chlorophenyl, or sulfanyl groups .
- Biological assays : Test against panels of kinases or bacterial strains (e.g., MIC determination for antimicrobial activity) .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
Q. What analytical workflows address stability issues in storage?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) over 4 weeks .
- Stability-indicating HPLC : Monitor degradation products (e.g., oxidized sulfanyl groups) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
